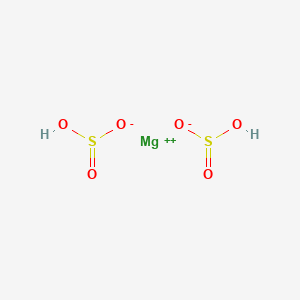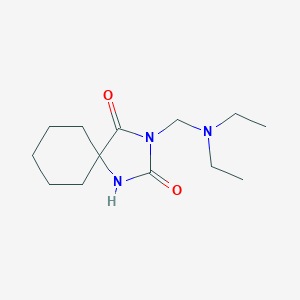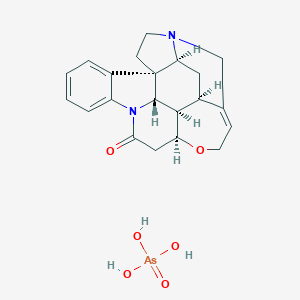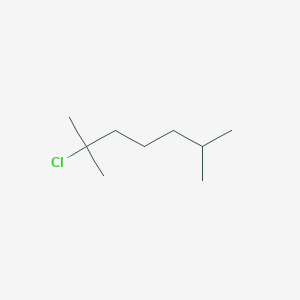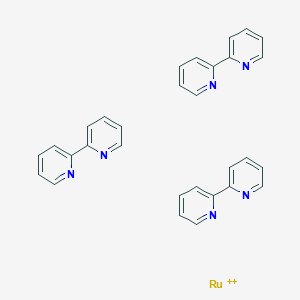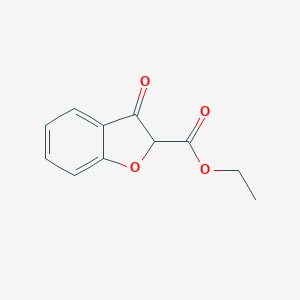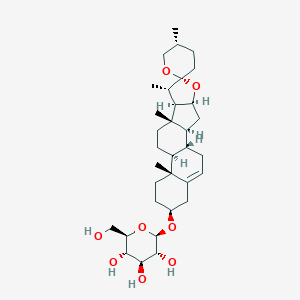
Disogluside
Vue d'ensemble
Description
Disogluside is a chemical compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure with at least one atom different from carbon . It is a sterol 3-beta-D-glucoside having diosgenin as the sterol component . It is a natural product found in Dioscorea panthaica, Polygonatum zanlanscianense, and other organisms with data available .
Synthesis Analysis
Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Given the challenges associated with plant extraction, such as low conversion rates and the potential for environmental pollution with chemical synthesis, enzymatic synthesis is a promising method . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
Molecular Structure Analysis
The molecular formula of Disogluside is C33H52O8 . A chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Applications De Recherche Scientifique
Plant Metabolism and Chemodiversity
Trillin, a steroidal saponin, is found in abundance in Dioscorea zingiberensis, a plant species that has been used for its wide range of pharmacological activities . Trillin is involved in the biosynthesis of dioscin, a bioactive ingredient of the plant. The compound is converted to prosapogenin A of dioscin (PSA) by the enzyme trillin rhamnosyltransferase .
Cancer Treatment
Trillin has shown potential in cancer treatment. It has been found to inhibit the proliferation of hepatoma carcinoma cells by suppressing the translocation of phosphorylated STAT3 to the nucleus . It down-regulates Bcl-2 and Survivin, up-regulates cleaved PRAP, leading to apoptosis; it also down-regulates MMP1, MMP2, MucI and VEGF, inhibiting hepatocellular tumor cells invasion and development .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
Trillin has been found to have potential therapeutic effects on IPF. It has been suggested that Trillin could be a promising therapeutic agent for IPF, providing a theoretical foundation for its future clinical development and application in treating Bleomycin-induced IPF .
Neuroprotection
Disogluside, another name for Trillin, has been found to improve neurological function and decrease neuronal damage in a rat model of spinal cord injury .
Diabetes Management
Disogluside has been found to decrease serum levels of glucose, insulin, and triglycerides in diabetic db/db mice .
Inhibition of UDP-glucuronosyltransferase (UGT)
Disogluside is an inhibitor of UDP-glucuronosyltransferase (UGT) isoform UGT1A4, an enzyme involved in the metabolism of many drugs .
Spinal Cord Injury Treatment
Diosgenin glucoside, another name for Trillin, has been found to protect against spinal cord injury by regulating autophagy and alleviating apoptosis .
Anti-tumor Properties
Diosgenin glucoside has been found to have anti-tumor properties. It has been found to inhibit the growth of tumor cells in vivo in rodent models of cancer .
Mécanisme D'action
Target of Action
Trillin, also known as Diosgenin glucoside or Disogluside, primarily targets Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Trillin inhibits the nuclear translocation of phosphorylated STAT3, thereby preventing its action . This inhibition leads to a decrease in the proliferation of hepatoma carcinoma cells and induces apoptosis . Furthermore, Trillin also suppresses the expression of Bcl-2 and Survivin, proteins that inhibit apoptosis, and upregulates cleaved PRAP, which leads to apoptosis . It also downregulates MMP1, MMP2, MucI, and VEGF, thereby inhibiting the invasion and development of hepatocellular tumor cells .
Biochemical Pathways
Trillin affects multiple biochemical pathways. It inhibits the JAK-STAT signaling pathway by blocking the nuclear translocation of STAT3 . This leads to the downregulation of Bcl-2 and Survivin, and the upregulation of cleaved PRAP, triggering apoptosis . Trillin also affects the extracellular matrix remodeling by downregulating MMP1 and MMP2 . Additionally, it impacts angiogenesis by downregulating VEGF .
Result of Action
The action of Trillin results in the inhibition of hepatoma carcinoma cell proliferation, induction of apoptosis, and decrease in migration and invasion . It also leads to the downregulation of Bcl-2 and Survivin, upregulation of cleaved PRAP, and downregulation of MMP1, MMP2, MucI, and VEGF . These changes collectively contribute to the anti-tumor effect of Trillin .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h5,17-18,20-30,34-37H,6-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25-,26+,27-,28+,29-,30-,31+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMARHKAXWRNDM-GAMIEDRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disogluside | |
CAS RN |
14144-06-0 | |
| Record name | Trillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14144-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disogluside [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014144060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISOGLUSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KI671F2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








